E3330

Description

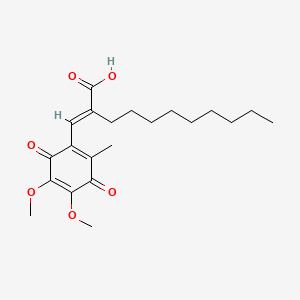

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALSSIXXBDPENJ-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121926 | |

| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136164-66-4 | |

| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136164-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E 3330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136164-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APX-3330 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E3330: A Comprehensive Technical Guide to a Novel APE1/Ref-1 Redox Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

E3330, also known as Erenapurstat or APX3330, is a first-in-class, orally bioavailable small molecule that selectively inhibits the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). By targeting this central node in cellular stress responses, this compound has demonstrated therapeutic potential across a range of diseases, including cancer, diabetic retinopathy, and inflammatory conditions. This technical guide provides an in-depth overview of the function of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Core Function and Mechanism of Action

This compound's primary function is the selective inhibition of the redox activity of APE1/Ref-1. APE1/Ref-1 is a critical enzyme that, in addition to its role in DNA base excision repair, maintains a number of transcription factors in a reduced, active state. These transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Hypoxia-Inducible Factor-1α (HIF-1α), are key regulators of cellular processes involved in cancer progression, inflammation, and angiogenesis.

By binding to APE1/Ref-1, this compound prevents the reduction of these transcription factors, thereby inhibiting their ability to bind to DNA and activate the transcription of their target genes. This targeted inhibition of redox signaling disrupts multiple pathways that contribute to tumor growth, survival, and metastasis.

A significant aspect of this compound's mechanism is its inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α) generation. Research has shown that this compound suppresses the transcriptional activation of the TNF-α gene by inhibiting the activation of NF-κB.[1] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[1]

Preclinical and Clinical Data

Quantitative Preclinical Data

| Cell Line | Compound | Concentration (µM) | % Cell Growth Inhibition (relative to control) |

| Ovarian Cancer Line 1 | This compound | 10 | ~20% |

| 50 | ~50% | ||

| 100 | ~70% | ||

| Ovarian Cancer Line 2 | This compound | 10 | ~15% |

| 50 | ~45% | ||

| 100 | ~65% |

Note: The above data is representative and compiled from descriptive reports in the literature. Actual values may vary based on experimental conditions.

Clinical Trial Data

This compound (APX3330) has been evaluated in several clinical trials for various indications.

Table 1: Summary of Key Clinical Trials for this compound (APX3330)

| Trial Identifier | Phase | Indication | Key Findings |

| NCT03375086 | I | Advanced Solid Tumors | The recommended Phase 2 dose (RP2D) was established at 600 mg daily. The most frequent treatment-related adverse event was Grade 1 fatigue. A Grade 3 rash was observed at the 720 mg dose, defining the 600 mg/day dose. Six out of 19 subjects experienced disease stabilization for four or more cycles.[2] |

| ZETA-1 (NCT04692688) | II | Diabetic Retinopathy | The trial did not meet its primary endpoint of a ≥ 2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) at 24 weeks. However, it did show a statistically significant reduction in disease progression, with 0% of APX3330-treated patients having a binocular ≥ 3-step worsening of DRSS compared to 16% of placebo-treated patients (p=0.04). The treatment demonstrated a favorable safety and tolerability profile.[2][3][4][5][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Wound Healing (Scratch) Assay

This protocol is used to assess the effect of this compound on cell migration.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into the wells of a plate at a density that will allow them to form a confluent monolayer after 24-48 hours.

-

Creating the "Wound": Once the cells have reached confluence, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control to the wells.

-

Image Acquisition: Immediately capture images of the scratch in each well at time 0. Place the plate back in the incubator.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the width or area of the scratch at each time point for each treatment condition. Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Signaling Pathways and Visualizations

APE1/Ref-1 Redox Signaling Inhibition by this compound

This compound's inhibition of the APE1/Ref-1 redox function leads to the downstream suppression of multiple oncogenic transcription factors.

Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of key transcription factors.

This compound-Mediated Suppression of TNF-α

This compound's inhibition of NF-κB activation is a key mechanism in its suppression of TNF-α production.

Caption: this compound suppresses TNF-α production by inhibiting the NF-κB signaling pathway.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action centered on the inhibition of the APE1/Ref-1 redox function. Its ability to modulate multiple key signaling pathways involved in cancer and other diseases has been demonstrated in both preclinical and clinical studies. The favorable safety profile observed in clinical trials further supports its continued development. This in-depth technical guide provides a comprehensive overview of the core functions of this compound, offering valuable insights for researchers, scientists, and drug development professionals working in the fields of oncology, ophthalmology, and inflammatory diseases. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Inhibitory effect of this compound, a novel quinone derivative able to suppress tumor necrosis factor-alpha generation, on activation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. hcplive.com [hcplive.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. modernretina.com [modernretina.com]

- 6. ophthalmologytimes.com [ophthalmologytimes.com]

E3330's Role in Inhibiting NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and malignancies, making the NF-κB signaling pathway a prime target for therapeutic intervention. E3330, a novel quinone derivative, has emerged as a significant inhibitor of NF-κB activation. This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its inhibitory effects, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. The primary mechanism involves the inhibition of IκBα degradation, which effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. This guide consolidates current research to serve as a comprehensive resource for professionals engaged in inflammation and oncology research and drug development.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a tightly regulated signaling cascade initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS). In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins, with IκBα being the most prominent.

Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα at two critical serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p50/p65 heterodimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, activating the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[1][2][3]

This compound: Mechanism of NF-κB Inhibition

This compound, chemically known as (2E)-3-[5-(2,3-Dimethoxy-6-methyl-1,4-benzoquinoyl)]-2-nonyl-2-propenoic acid, is a novel agent that has demonstrated potent anti-inflammatory and hepatoprotective activities.[4] While also identified as an inhibitor of the APE1/Ref-1 redox function, its most direct and well-documented effect on the NF-κB pathway is the prevention of IκBα degradation.[4][5][6]

The core mechanism of this compound-mediated NF-κB inhibition involves:

-

Inhibition of IκBα Degradation : Western blot analyses have shown that in lipopolysaccharide (LPS)-stimulated monocytes, this compound prevents the degradation of the IκBα protein.[4]

-

Cytoplasmic Sequestration of NF-κB : By stabilizing IκBα, this compound ensures that the NF-κB p50/p65 heterodimer remains bound and sequestered in the cytoplasm, thereby inhibiting its activation.[4]

-

Prevention of Nuclear Translocation : Consequently, this compound leads to a decrease in the amount of activated NF-κB found in the nucleus following stimulation.[4]

-

Suppression of Reactive Oxygen Species (ROS) : It has been suggested that this compound may also suppress the production of ROS, which can act as secondary messengers in the activation of NF-κB.[4]

This multi-faceted inhibition culminates in the suppression of NF-κB-dependent gene transcription, including key pro-inflammatory cytokines.

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory effects of this compound on the NF-κB pathway have been demonstrated across various experimental systems. The following table summarizes key quantitative and qualitative findings.

| Experimental System | Stimulant | This compound Concentration | Observed Effect | Reference |

| Human Peripheral Monocytes | Lipopolysaccharide (LPS) | Dose-dependent | Decreased transcriptional activation of the TNF-α gene. | [4] |

| Human Monocytic Cell Line (THP-1 stable transformant) | LPS | Dose-dependent | Inhibited TNF-α promoter activity (measured by PLAP reporter gene). | [4] |

| Human Peripheral Monocytes | LPS | Not specified | Inhibited degradation of IκBα protein as shown by Western blot. | [4] |

| Human Peripheral Monocytes | LPS | Not specified | Decreased activated NF-κB in nuclear extracts as shown by gel retardation assay. | [4] |

| Rat & Human Monocytes, Macrophages, Kupffer Cells | LPS (1 µg/mL or 10 mg/mL) | 1-100 µM | Reduced TNF-α generation in a concentration-dependent manner. | [7] |

| Human Hepatocellular Carcinoma (JHH6 cells) | TNF-α (2000 U/ml) | 100 µM | Inhibited TNF-α-induced IL-8 mRNA expression and protein production. | [8] |

Key Experimental Protocols

Reproducing the findings related to this compound's activity requires specific and robust methodologies. Below are detailed protocols for the key experiments cited in the literature.

Western Blotting for IκBα Degradation

This protocol is used to visualize the stabilization of IκBα protein in the presence of this compound.

-

Cell Culture and Treatment : Plate cells (e.g., human peripheral monocytes) and allow them to adhere. Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1-4 hours.

-

Stimulation : Induce NF-κB activation by adding a stimulant (e.g., 1 µg/mL LPS) for a short time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation : Incubate the membrane with a primary antibody against IκBα (e.g., rabbit anti-IκBα) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A preserved IκBα band in this compound-treated, stimulated samples indicates inhibition of degradation.[4][9]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay directly assesses the ability of nuclear NF-κB to bind to its DNA consensus sequence.

-

Nuclear Extraction : Following cell treatment and stimulation as described above, harvest cells and perform nuclear extraction using a commercial kit or a hypotonic buffer-based protocol to separate nuclear and cytoplasmic fractions.

-

Probe Labeling : Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).

-

Binding Reaction : In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) to block non-specific binding) and the labeled probe.

-

Supershift (Optional) : For protein identification, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to a parallel reaction. This will cause a "supershift" of the protein-DNA complex to a higher molecular weight.

-

Native Gel Electrophoresis : Incubate the reactions on ice. Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at 4°C.

-

Detection : Dry the gel and expose it to X-ray film (for radioactive probes) or perform a chemiluminescent detection procedure (for biotinylated probes). A reduction in the shifted band in this compound-treated samples indicates decreased NF-κB DNA binding activity.[4][10][11]

Reporter Gene Assay for NF-κB Transcriptional Activity

This assay quantifies the functional outcome of NF-κB activation: gene transcription.

-

Plasmid Transfection : Co-transfect cells (e.g., HEK293T or a relevant cell line) with two plasmids:

-

Cell Treatment : After 24 hours, pre-treat the transfected cells with various concentrations of this compound.

-

Stimulation : After the pre-treatment period, add the NF-κB stimulus (e.g., TNF-α) and incubate for an appropriate time (e.g., 6-24 hours).

-

Cell Lysis and Assay : Lyse the cells using a passive lysis buffer. Measure the activity of both reporters using a luminometer and the appropriate substrates (e.g., luciferin for firefly luciferase, coelenterazine for Renilla luciferase).[14][15]

-

Data Analysis : Normalize the primary reporter signal (NF-κB activity) to the control reporter signal. A dose-dependent decrease in the normalized signal in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.[4]

Therapeutic Implications and Conclusion

The inhibition of the NF-κB pathway by this compound has significant therapeutic potential. By suppressing the transcription of key inflammatory mediators like TNF-α, IL-6, and IL-8, this compound acts as a potent anti-inflammatory agent.[4][8] This mechanism is relevant for treating chronic inflammatory conditions where NF-κB is constitutively active.

Furthermore, in oncology, NF-κB is a critical survival factor for cancer cells, promoting proliferation and resistance to apoptosis. Research has shown that by inhibiting NF-κB, this compound can sensitize human hepatocellular carcinoma cells to TNF-family-induced apoptosis. This suggests a role for this compound as an adjunct therapy to overcome chemoresistance and enhance the efficacy of existing cancer treatments.[1][16]

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Inhibitory effect of this compound, a novel quinone derivative able to suppress tumor necrosis factor-alpha generation, on activation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Functional analysis of novel analogues of this compound that block the redox signaling activity of the multifunctional AP endonuclease/redox signaling enzyme APE1/Ref-1. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Suppressive effects of this compound, a novel quinone derivative, on tumor necrosis factor-alpha generation from monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 13. NF-κB luciferase reporter assay [bio-protocol.org]

- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. mdpi.com [mdpi.com]

E3330 and its Impact on HIF-1α Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, or hypoxia. Its signaling pathway plays a critical role in various physiological and pathological processes, including angiogenesis, cell metabolism, and cancer progression. The stability and transcriptional activity of HIF-1α are tightly regulated. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic environments, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a multitude of target genes.

E3330 is a small molecule inhibitor that has been shown to modulate HIF-1α signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of this compound and its effects on the HIF-1α pathway.

Mechanism of Action: Inhibition of APE1/Ref-1 Redox Function

This compound does not directly target HIF-1α. Instead, its effects are mediated through the inhibition of AP endonuclease 1/redox effector factor 1 (APE1/Ref-1). APE1/Ref-1 is a multifunctional protein with a crucial role in both DNA base excision repair and the redox regulation of several transcription factors, including HIF-1α.

The redox activity of APE1/Ref-1 is critical for maintaining specific cysteine residues within the DNA-binding domains of its target transcription factors in a reduced state, which is essential for their DNA-binding activity. The key cysteine residue in APE1/Ref-1 responsible for this redox function is Cysteine 65 (Cys65), with Cys93 and Cys99 also playing a role.

This compound inhibits the redox function of APE1/Ref-1. By doing so, it prevents the reduction of critical cysteine residues in HIF-1α, thereby impairing its ability to bind to the hypoxia-responsive elements (HREs) in the promoter regions of its target genes. This leads to a downstream suppression of the hypoxic transcriptional response.

Interestingly, studies suggest that this compound binds to a region of APE1/Ref-1 that is distant from the Cys65 residue, within the DNA repair active site. This indicates an allosteric mechanism of inhibition, where this compound binding induces a conformational change in APE1/Ref-1 that impairs its redox signaling capabilities without directly interacting with the redox-active cysteine. Some evidence also suggests that at higher concentrations, this compound may also inhibit the DNA repair function of APE1/Ref-1.

Quantitative Data on the Effects of this compound

The inhibitory effect of this compound on HIF-1α signaling has been quantified through various in vitro assays. The following tables summarize the available quantitative data.

| Assay | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Electrophoretic Mobility Shift Assay (EMSA) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM this compound for 2 hours, followed by 3 hours of hypoxia (1% O2) | Inhibition of HIF-1α binding to an HRE-containing oligonucleotide probe. | [1] |

| Target Gene | Cell Line | This compound Concentration | Effect on mRNA Expression |

| Vascular Endothelial Growth Factor (VEGF) | Pancreatic Cancer Cells | Dose-dependent | Reduction in VEGF mRNA levels under hypoxic conditions. |

| Glucose Transporter 1 (GLUT1) | Pancreatic Cancer Cells | Dose-dependent | Reduction in GLUT1 mRNA levels under hypoxic conditions. |

Note: Specific IC50 values for the inhibition of HIF-1α DNA binding by this compound are not consistently reported in the literature. The available data indicates a dose-dependent inhibitory effect, with significant inhibition observed in the low micromolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on HIF-1α signaling.

Electrophoretic Mobility Shift Assay (EMSA) for HIF-1α DNA Binding

This assay is used to qualitatively and semi-quantitatively assess the ability of HIF-1α to bind to its DNA consensus sequence (HRE) and the inhibitory effect of this compound on this interaction.

a. Preparation of Nuclear Extracts:

-

Culture cells to 80-90% confluency.

-

Treat cells with desired concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 3-6 hours.

-

Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds.

-

Centrifuge at 12,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytoplasmic extract) and resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the nuclear proteins. Determine protein concentration using a standard method (e.g., Bradford assay).

b. Binding Reaction:

-

In a microcentrifuge tube, combine the following:

-

Nuclear extract (5-10 µg)

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) (a non-specific DNA competitor)

-

Desired concentration of this compound or vehicle control.

-

-

Incubate on ice for 15 minutes.

-

Add a labeled double-stranded oligonucleotide probe containing the HRE consensus sequence (e.g., labeled with biotin or a radioactive isotope).

-

Incubate at room temperature for 20-30 minutes.

c. Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6%).

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at a constant voltage.

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).

Luciferase Reporter Assay for HIF-1α Transcriptional Activity

This assay measures the transcriptional activity of HIF-1α by using a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.

a. Cell Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene driven by an HRE-containing promoter.

-

A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40 or CMV) to normalize for transfection efficiency.

-

-

Use a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to recover for 24 hours.

b. Treatment and Hypoxia Induction:

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for the desired treatment duration.

-

Induce hypoxia for 4-16 hours.

c. Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Quantitative Real-Time PCR (qPCR) for HIF-1α Target Gene Expression

This method is used to quantify the changes in mRNA levels of HIF-1α target genes, such as VEGF and GLUT1, in response to this compound treatment.

a. RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound and induce hypoxia as described previously.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

b. qPCR Reaction:

-

Prepare a qPCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers for the target gene (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

A suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits APE1/Ref-1, preventing HIF-1α activation.

Experimental Workflow: EMSA

Caption: Workflow for analyzing HIF-1α DNA binding via EMSA.

Logical Relationship: this compound's Mechanism of Action

Caption: this compound disrupts the APE1/Ref-1-HIF-1α signaling cascade.

References

The Cellular Journey of E3330: An In-Depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3330, now more commonly known as APX3330, is a novel small molecule inhibitor targeting the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1). By modulating the redox signaling activity of APE1/Ref-1, APX3330 has emerged as a promising therapeutic agent in various diseases, including cancer and diabetic retinopathy. Understanding the cellular uptake and subsequent intracellular distribution of APX3330 is paramount for optimizing its therapeutic efficacy and developing next-generation inhibitors. This technical guide provides a comprehensive overview of the methodologies used to study the cellular pharmacokinetics of APX3330, summarizes the current understanding of its mechanism of action, and presents detailed experimental protocols for its investigation.

Cellular Uptake and Distribution of APX3330

While specific quantitative data on the intracellular concentration and subcellular localization of APX3330 are not extensively published, its known mechanism of action on the nuclear protein APE1/Ref-1 necessitates its entry into the cell and subsequent translocation to the nucleus. The lipophilic nature of APX3330 suggests that it likely crosses the cell membrane via passive diffusion.

Quantitative Data

Published research has established effective in vitro concentrations of APX3330 for observing biological activity, which indirectly informs on its cellular uptake.

| Cell Type | Effective Concentration (in vitro) | Observed Effect |

| Retinal Vascular Endothelial Cells (RVECs) | 1–10 µM | Inhibition of proliferation, migration, and tube formation |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Not specified | Implied intracellular activity based on pH studies |

Note: The table above reflects concentrations that elicit a biological response and does not represent direct measurements of intracellular APX3330 levels.

Experimental Protocols

The following sections detail the methodologies for investigating the cellular uptake, distribution, and effects of APX3330.

Protocol 1: Quantification of Intracellular APX3330 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of APX3330 in cell lysates.

1. Cell Culture and Treatment:

-

Plate cells of interest (e.g., cancer cell lines, endothelial cells) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of APX3330 (e.g., 1, 5, 10 µM) for desired time points (e.g., 1, 4, 24 hours). Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Determine the protein concentration of the lysate using a BCA protein assay.

3. Sample Preparation for LC-MS/MS:

-

To an aliquot of the cell lysate (e.g., 100 µg of protein), add an internal standard (a structurally similar molecule to APX3330 not present in the sample).

-

Precipitate proteins by adding three volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ion transitions for APX3330 and the internal standard.

-

Generate a standard curve using known concentrations of APX3330 to quantify the amount in the cell lysates.

Protocol 2: Subcellular Fractionation for APX3330 Distribution Analysis

This protocol describes the separation of cellular components to determine the localization of APX3330.

1. Cell Treatment and Harvesting:

-

Treat a large number of cells (e.g., 1-5 x 10^7) with APX3330.

-

Harvest the cells by scraping and wash them with ice-cold PBS.

2. Homogenization and Fractionation:

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant (cytoplasmic fraction).

-

Wash the nuclear pellet with buffer and lyse it using a nuclear extraction buffer.

-

Further, fractionate the cytoplasmic fraction by ultracentrifugation to isolate mitochondria, microsomes, and the cytosolic fraction.

3. Analysis of Fractions:

-

Extract APX3330 from each subcellular fraction using the protein precipitation method described in Protocol 1.

-

Quantify APX3330 in each fraction using LC-MS/MS.

-

Perform Western blot analysis on each fraction using marker proteins for the nucleus (e.g., Histone H3), cytoplasm (e.g., GAPDH), and mitochondria (e.g., COX IV) to assess the purity of the fractions.

Protocol 3: Western Blot for Phospho-STAT3 (Tyr705) Inhibition by APX3330

This protocol details the investigation of APX3330's effect on a downstream target in the APE1/Ref-1 signaling pathway.

1. Cell Culture and Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat cells with APX3330 for a specified time.

-

Stimulate the cells with a known activator of the STAT3 pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes).

2. Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the protein concentration as described in Protocol 1.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and the experimental approaches to its study.

Caption: Signaling pathway of this compound (APX3330) inhibiting APE1/Ref-1.

E3330 (APX3330): A Redox-Specific Inhibitor of APE1/Ref-1 and its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. E3330, also known as APX3330, is a first-in-class small molecule inhibitor that selectively targets the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). By modulating the activity of key transcription factors, this compound disrupts critical processes within the TME, including angiogenesis, inflammation, and cancer cell proliferation and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its multifaceted impact on the tumor microenvironment, supported by available preclinical data and detailed experimental insights.

Core Mechanism of Action: Inhibition of APE1/Ref-1 Redox Function

APE1/Ref-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage. However, it also possesses a distinct redox function that is crucial for the activation of numerous transcription factors involved in cancer pathogenesis. This compound specifically inhibits this redox activity without affecting the DNA repair function of APE1/Ref-1. This targeted inhibition is central to its anti-cancer effects within the tumor microenvironment.

The primary mechanism involves the downstream inhibition of key transcription factors that are dependent on APE1/Ref-1 for their activity. These include:

-

Hypoxia-Inducible Factor-1α (HIF-1α): A master regulator of the cellular response to hypoxia, driving angiogenesis and metabolic adaptation of tumor cells.

-

Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation, cell survival, and immune responses.

-

Signal Transducer and Activator of Transcription 3 (STAT3): Involved in cell proliferation, survival, and immune evasion.

By inhibiting the redox function of APE1/Ref-1, this compound prevents the reduction of critical cysteine residues in these transcription factors, thereby impairing their ability to bind to DNA and activate their target genes.

Impact on Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties in preclinical models, primarily through the inhibition of the HIF-1α pathway.

Quantitative Data

While specific quantitative data from preclinical studies on this compound's anti-angiogenic effects are not extensively published in a tabular format, studies have consistently shown a significant reduction in microvessel density and inhibition of endothelial tube formation in the presence of the compound.

| Parameter | Effect of this compound | Relevant Pathway | Reference |

| Microvessel Density | Decreased | HIF-1α, VEGF | [1] |

| Endothelial Tube Formation | Inhibited | HIF-1α, STAT3 | [1][2] |

Experimental Protocols

Endothelial Tube Formation Assay:

-

Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plates.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control.

-

Incubation: Plates are incubated at 37°C for 6-12 hours to allow for tube formation.

-

Analysis: Tube formation is visualized by microscopy and quantified by measuring the total tube length and the number of branch points.

References

Early Research Findings on Erenapurstat (E3330): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erenapurstat (also known as E3330) is a novel small-molecule inhibitor targeting the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). APE1/Ref-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage. However, its redox function is implicated in the activation of numerous transcription factors that drive cancer progression, inflammation, and angiogenesis. By selectively inhibiting the redox activity of APE1/Ref-1 without affecting its DNA repair function, Erenapurstat presents a targeted therapeutic strategy for various cancers. This document provides a comprehensive summary of early preclinical research findings on Erenapurstat, focusing on its mechanism of action, anti-cancer activity, and available pharmacological data.

Core Mechanism of Action: Inhibition of APE1/Ref-1 Redox Function

Erenapurstat selectively inhibits the redox activity of APE1/Ref-1.[1] This function of APE1/Ref-1 is crucial for maintaining a reduced state of cysteine residues in the DNA-binding domains of several transcription factors, which is a prerequisite for their binding to DNA and subsequent transcriptional activation. Key transcription factors regulated by APE1/Ref-1's redox activity include Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Hypoxia-Inducible Factor-1α (HIF-1α).[2] These transcription factors are pivotal in cancer cell survival, proliferation, angiogenesis, and metastasis. By inhibiting the redox function of APE1/Ref-1, Erenapurstat effectively blocks the activation of these downstream pathways, leading to its anti-tumor effects.[1][2]

Signaling Pathway

Caption: Mechanism of action of Erenapurstat.

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data from early preclinical studies of Erenapurstat in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of Erenapurstat (this compound)

| Cell Line | Cancer Type | Endpoint | Value | Reference |

| PaCa-2 | Pancreatic Cancer | ED50 (Growth Rate) | 135 µM | [2] |

| Panc-1 | Pancreatic Cancer | ED50 (Growth Rate) | 87 µM | [2] |

| Panc-1 | Pancreatic Cancer | IC50 (NF-κB Activity) | ~67.5 µM | [2] |

| Panc-1 | Pancreatic Cancer | IC50 (HIF-1α Activity) | ~67.5 µM | [2] |

| Panc-1 | Pancreatic Cancer | IC50 (AP-1 Activity) | ~15 µM | [2] |

Table 2: In Vivo Efficacy of Erenapurstat (this compound)

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Pancreatic Cancer Xenograft (Mice) | Pancreatic Cancer | Not specified in available abstracts | Significant tumor growth inhibition. | [2] |

| Nude Mice Xenograft | Various Cancers | Not specified in available abstracts | Decreased tumor cell growth rate and downregulation of APE1 target genes. | [1] |

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability from these studies are not publicly available. However, pharmacokinetic studies in mice with pancreatic cancer xenografts have shown that Erenapurstat can achieve blood concentrations greater than 10 µM and is detectable in tumor tissue.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully available in the public domain. The following are high-level descriptions of the methodologies used based on the available literature.

Cell Viability and Proliferation Assays

-

Trypan Blue Exclusion Assay: Pancreatic cancer cells (PaCa-2 and Panc-1) were treated with varying concentrations of Erenapurstat. Cell viability was assessed by staining with trypan blue, which is excluded by live cells. The concentration at which a 50% reduction in the effective growth rate (ED50) was observed was calculated.[2]

-

xCELLigence System: The proliferation and survival of pancreatic cancer cells were monitored in real-time using the xCELLigence DP system, which measures changes in electrical impedance as cells adhere and proliferate on microelectrodes.[2]

Transcription Factor Activity Assays

-

Luciferase-Based Reporter Assays: To determine the effect of Erenapurstat on the activity of NF-κB, HIF-1α, and AP-1, pancreatic cancer cells were transfected with reporter plasmids containing luciferase genes under the control of promoters with binding sites for these transcription factors. Following treatment with Erenapurstat, luciferase activity was measured to quantify the inhibition of transcription factor activity.[2]

In Vivo Xenograft Studies

-

Animal Model: Nude mice were used for xenograft studies.

-

Tumor Implantation: Human pancreatic cancer cells (or other cancer cell lines) were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were treated with Erenapurstat (dosing regimen not specified).

-

Endpoint: Tumor growth was monitored over time, and at the end of the study, tumors were excised and analyzed for biomarkers.[1][2]

Experimental Workflow for In Vivo Studies

Caption: Generalized workflow for preclinical xenograft studies.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials for Erenapurstat (this compound). The research remains in the preclinical stage of development.

Conclusion

Early preclinical data suggest that Erenapurstat (this compound) is a promising therapeutic agent that selectively targets the redox function of APE1/Ref-1. Its ability to inhibit key pro-tumorigenic transcription factors like NF-κB, AP-1, and HIF-1α translates to anti-proliferative and anti-tumor effects in various cancer models, particularly pancreatic cancer. While the available quantitative data is limited, the initial findings on its in vivo activity and tumor penetration are encouraging. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its potential in a clinical setting.

References

Methodological & Application

E3330 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3330 is a small molecule inhibitor that selectively targets the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1] APE1/Ref-1 is a multifunctional protein with a critical role in both DNA base excision repair and the redox regulation of numerous transcription factors.[1][2][3] this compound specifically inhibits the redox activity of APE1/Ref-1, without affecting its DNA repair function. This targeted inhibition prevents the reduction and subsequent activation of key transcription factors involved in cancer progression, including Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 3 (STAT3).[4] By blocking these pathways, this compound has demonstrated potential as an anti-cancer agent, inhibiting cell proliferation, migration, and angiogenesis.

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of APE1/Ref-1 Inhibitors

| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |

| This compound | Pancreatic Cancer Cells | Not Specified | ~50 µM | [5] |

| APX2009 | MDA-MB-231 (Breast Cancer) | Proliferation | 71 µM | [6] |

| APX2009 | MCF-7 (Breast Cancer) | Proliferation | 76 µM | [6] |

| AJAY-4 | T98G (Glioblastoma) | Clonogenic | 190 nM (GI50) | [7] |

| AR03 | SF767 (Glioblastoma) | Not Specified | < 10 µM | [8] |

Signaling Pathway

The following diagram illustrates the APE1/Ref-1 redox signaling pathway and the inhibitory action of this compound.

Caption: APE1/Ref-1 redox signaling pathway and this compound's inhibitory mechanism.

Experimental Workflows

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (with DMSO vehicle) to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter vector

-

Complete cell culture medium

-

This compound

-

Inducing agent (e.g., TNF-α)

-

Luciferase Assay System (e.g., Promega)

-

Lysis buffer

-

96-well opaque white microplates

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed the transfected cells in a 96-well opaque white plate at an appropriate density.

-

Allow cells to attach overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α) and incubate for an additional period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add 20-50 µL of lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking.[10]

-

-

Luciferase Activity Measurement:

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add an equal volume of the luciferase assay reagent to each well containing the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each lysate.

-

Express the results as a percentage of the activity observed in the stimulated, vehicle-treated control.

-

HIF-1α DNA-Binding Activity Assay (ELISA)

This assay quantifies the amount of active HIF-1α in nuclear extracts that can bind to its specific DNA consensus sequence.

Materials:

-

Nuclear Extraction Kit

-

HIF-1α Transcription Factor Assay Kit (e.g., Abcam, Cayman Chemical)

-

This compound

-

Hypoxia-inducing agent (e.g., CoCl2) or hypoxic chamber

-

Microplate reader

Protocol:

-

Cell Treatment and Nuclear Extract Preparation:

-

Culture cells and treat with this compound under normoxic or hypoxic conditions for the desired duration.

-

Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

-

ELISA Procedure:

-

Follow the protocol provided with the HIF-1α ELISA kit. This typically involves:

-

Adding the nuclear extracts to a 96-well plate pre-coated with the HIF-1α response element oligonucleotide.

-

Incubating to allow HIF-1α to bind to the DNA.

-

Washing away unbound proteins.

-

Adding a primary antibody specific for HIF-1α.

-

Adding a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Adding a chromogenic substrate and stopping the reaction.

-

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Quantify the amount of HIF-1α DNA-binding activity based on the absorbance values, often by comparison to a standard curve.

-

Express the results as a percentage of the activity in the hypoxic, vehicle-treated control.

-

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit cancer cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cell line of interest

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Crystal Violet solution

-

Cotton swabs

Protocol:

-

Cell Preparation and Seeding:

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound.

-

Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Seed 1 x 10^5 cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.

-

-

Removal of Non-migrated Cells:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

-

Staining and Visualization:

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).

-

Stain the cells with Crystal Violet solution for 15-30 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

-

References

- 1. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and activity of AP endonuclease-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Guide for Using E3330 in Cell Culture Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

E3330 is a small-molecule inhibitor that specifically targets the redox function of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1). APE1 is a multifunctional protein involved in DNA repair and the regulation of various transcription factors. By inhibiting the redox activity of APE1, this compound has demonstrated significant anti-cancer properties, including the inhibition of cell growth and migration in various cancer cell lines. These effects are mediated through the promotion of reactive oxygen species (ROS) and the suppression of key signaling pathways, such as those regulated by hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB).[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in cell culture assays.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| PANC-1 | Pancreatic Cancer | ~25 | 72 | MTT Assay |

| XPA1 | Pancreatic Cancer | ~30 | 72 | MTT Assay |

| Hey-C2 | Ovarian Cancer | 80 | 24 | Luciferase Reporter Assay (NF-κB) |

| SKOV-3X | Ovarian Cancer | 80 | 24 | Luciferase Reporter Assay (NF-κB) |

| MDA-MB-231 | Breast Cancer | Not specified, effective at 50 µM | Not specified | Wound Healing Assay |

| H1975 | Non-Small Cell Lung Cancer | Cytotoxic above 30 µM | Not specified | Crystal Violet/MTS Assay |

| U937 | Monocytic Leukemia | Not significantly cytotoxic up to 100 µM | 24 | Not specified |

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | Cell Line | Concentration (µM) | Observed Effect |

| Inhibition of HIF-1α DNA binding | PANC-1 | >20 | Dramatic inhibition |

| Inhibition of cell migration | Pancreatic Cancer Cells | Not specified | Inhibition of chemokine-induced migration |

| Inhibition of cell migration | MDA-MB-231 (Breast Cancer) | 50 | Significant reduction in collective cell migration |

| Decreased chemoinvasion (with docetaxel) | MDA-MB-231 (Breast Cancer) | Not specified | Decreased invasion |

| Decreased colony formation (with docetaxel) | MDA-MB-231 (Breast Cancer) | Not specified | Decreased colony formation |

| Inhibition of IL-8 Production | Hepatic Cancer Cells | Not specified | Prevention of TNF-α induced IL-8 expression |

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways involved in cancer progression. The following diagrams illustrate the mechanism of action of this compound.

Caption: Mechanism of this compound action on APE1/Ref-1 signaling.

Caption: General experimental workflow for this compound cell culture assays.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

This compound Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 50 µM for MDA-MB-231 cells) or a vehicle control. It is recommended to use a low-serum medium to minimize cell proliferation.

-

Image Acquisition: Immediately after treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

-

Colony Staining: After the incubation period, wash the wells with PBS. Fix the colonies with methanol for 15 minutes. Stain the fixed colonies with crystal violet solution for 15-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the intracellular ROS levels induced by this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Black, clear-bottom 96-well plates

-

This compound stock solution

-

ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control for a specified period (e.g., 1-4 hours).

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Add the ROS-sensitive fluorescent probe (e.g., 10 µM DCFDA) diluted in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the probe-containing medium and wash the cells with PBS to remove any excess probe.

-

Fluorescence Measurement: Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).

-

Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to that of the control cells to determine the fold increase in ROS production.

Conclusion

This compound is a valuable tool for studying the role of APE1/Ref-1 redox signaling in cancer biology. The protocols provided in this guide offer a framework for investigating the cellular effects of this compound. Researchers should optimize the experimental conditions, including cell type, this compound concentration, and incubation time, for their specific research questions. The provided data and diagrams serve as a reference for designing and interpreting experiments with this promising anti-cancer agent.

References

- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new APE1/Ref-1-dependent pathway leading to reduction of NF-κB and AP-1, and activation of their DNA-binding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for E3330 in Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of E3330, a selective inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1/Ref-1) redox function, for the treatment of various cancer cell lines. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's anticancer effects.

Introduction

This compound is a small-molecule inhibitor that specifically targets the redox signaling activity of APE1/Ref-1, a multifunctional protein often overexpressed in cancerous tissues.[1][2] APE1/Ref-1 plays a crucial role in both DNA base excision repair and the redox regulation of numerous transcription factors involved in cancer cell proliferation, survival, angiogenesis, and drug resistance.[1][3] this compound inhibits the redox function of APE1/Ref-1 without affecting its DNA repair capabilities.[1][4] This inhibition leads to the downstream suppression of oncogenic transcription factors such as NF-κB, AP-1, HIF-1α, and STAT3, ultimately impeding cancer cell growth and migration.[1][5]

Mechanism of Action